molecular formula C19H21N5O4 B2548557 Methyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidin o[1,2-h]purin-3-yl]acetate CAS No. 919032-76-1

Methyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidin o[1,2-h]purin-3-yl]acetate

Katalognummer B2548557
CAS-Nummer: 919032-76-1
Molekulargewicht: 383.408
InChI-Schlüssel: OCGHFKIBNCCGGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound Methyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-3-yl]acetate is a structurally complex molecule that may be related to the class of imidazopurinones and imidazolium derivatives. Although the specific compound is not directly mentioned in the provided papers, we can infer its characteristics based on related compounds. For instance, imidazopurinones have been studied for their affinity to human A3 adenosine receptors (ARs), with modifications at certain positions on the ring structures affecting their selectivity and potency . Similarly, imidazolium salts have been utilized as catalysts in organic synthesis, indicating the versatility of imidazole derivatives in chemical reactions .

Synthesis Analysis

The synthesis of related compounds, such as 2-phenylimidazo[2,1-i]purin-5-ones, involves the introduction of various substituents that can significantly alter the affinity for ARs . The synthesis process often includes the formation of chiral compounds and the selective methylation of specific nitrogen atoms, which can lead to a decrease in AR affinities . In the case of imidazolium salts, they are synthesized and used as catalysts, demonstrating the potential for the synthesis of related compounds to involve ionic liquids .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as XRD, FT-IR, UV-Vis, and NMR . These methods provide detailed information about the molecular and chemical properties, including the electrophilic and nucleophilic nature of the compounds. Theoretical calculations using density functional theory (DFT) can also aid in understanding the local and global chemical activities, as well as the non-linear optical behaviors of these compounds .

Chemical Reactions Analysis

Imidazopurinones have been shown to act as inverse agonists at A3 receptors, indicating their potential involvement in receptor-mediated chemical reactions . The methylation of imidazopurinones leads to N9-methyl derivatives with reduced AR affinities, suggesting that the chemical reactions involving methylation are critical for the biological activity of these compounds . Additionally, the use of imidazolium salts as catalysts in the synthesis of xanthenes and acridines highlights the role of these compounds in facilitating chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be deduced from experimental and theoretical studies. For example, the non-linear optical properties, dipole moment, polarizability, and hyperpolarizability of methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate have been examined, providing insights into the electronic characteristics of the molecule . These properties are crucial for understanding the reactivity and potential applications of the compound in various fields, such as materials science and pharmacology.

Wissenschaftliche Forschungsanwendungen

Aldose Reductase Inhibitors

A study by Ali et al. (2012) describes the design, synthesis, and molecular modelling of novel iminothiazolidin-4-one acetate derivatives as potent and selective aldose reductase inhibitors. These compounds show promise as novel drugs for treating diabetic complications. This suggests that structurally similar compounds, including "Methyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-3-yl]acetate," could potentially be explored for their aldose reductase inhibitory activity and application in managing diabetic complications (Ali et al., 2012).

Synthesis of Nitrogen-containing Heterocycles

Miyamoto and Yamazaki (1994) reported on the formation and structures of imidazolinones and related compounds through cyclization of diaminomethylenehydrazones with dimethyl acetylenedicarboxylate. This research provides insight into synthetic routes that could potentially be applicable to the synthesis of "Methyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-3-yl]acetate," offering a foundation for its production and study (Miyamoto & Yamazaki, 1994).

Anticancer and Antibacterial Activity

Hassan et al. (2020) conducted stereoselective synthesis of thiazolidine derivatives and screened their anticancer activity. This study revealed that certain derivatives exhibit significant broad anticancer activity, especially against leukemia and colon cancer cell lines. Research into structurally similar compounds like "Methyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-3-yl]acetate" could uncover new therapeutic agents with potential anticancer applications (Hassan et al., 2020).

Synthetic Routes for Heterocyclic Compounds

Research by Shestakov et al. (2007) on the synthesis of 2-iminoimidazolidin-4-one derivatives via cyclization provides a methodology that could be applied to the synthesis and study of "Methyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-3-yl]acetate." This work outlines synthetic strategies for creating structurally complex and biologically relevant molecules, potentially offering insights into the chemical manipulation and applications of the compound of interest (Shestakov et al., 2007).

Eigenschaften

IUPAC Name

methyl 2-[6-(2,4-dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-11-5-6-13(12(2)9-11)22-7-8-23-15-16(20-18(22)23)21(3)19(27)24(17(15)26)10-14(25)28-4/h5-6,9H,7-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGHFKIBNCCGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidin o[1,2-h]purin-3-yl]acetate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.